molecular formula C27H20N2OS B11691844 (3-Amino-4-phenyl-6-p-tolyl-thieno[2,3-b]pyridin-2-yl)-phenyl-methanone

(3-Amino-4-phenyl-6-p-tolyl-thieno[2,3-b]pyridin-2-yl)-phenyl-methanone

Cat. No.: B11691844
M. Wt: 420.5 g/mol
InChI Key: KSMKZKZGTQLKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-4-phenyl-6-p-tolyl-thieno[2,3-b]pyridin-2-yl)-phenyl-methanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The thieno[2,3-b]pyridine scaffold is a notable feature of this compound, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-phenyl-6-p-tolyl-thieno[2,3-b]pyridin-2-yl)-phenyl-methanone typically involves multiple steps. One common method involves the condensation of 3-amino-4-phenyl-6-p-tolyl-thieno[2,3-b]pyridine with benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-phenyl-6-p-tolyl-thieno[2,3-b]pyridin-2-yl)-phenyl-methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(3-Amino-4-phenyl-6-p-tolyl-thieno[2,3-b]pyridin-2-yl)-phenyl-methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Amino-4-phenyl-6-p-tolyl-thieno[2,3-b]pyridin-2-yl)-phenyl-methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Amino-4-phenyl-6-p-tolyl-thieno[2,3-b]pyridin-2-yl)-phenyl-methanone is unique due to its specific substitution pattern and the presence of both amino and methanone functional groups. This combination of features contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C27H20N2OS

Molecular Weight

420.5 g/mol

IUPAC Name

[3-amino-6-(4-methylphenyl)-4-phenylthieno[2,3-b]pyridin-2-yl]-phenylmethanone

InChI

InChI=1S/C27H20N2OS/c1-17-12-14-19(15-13-17)22-16-21(18-8-4-2-5-9-18)23-24(28)26(31-27(23)29-22)25(30)20-10-6-3-7-11-20/h2-16H,28H2,1H3

InChI Key

KSMKZKZGTQLKMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CC=C4)C(=C(S3)C(=O)C5=CC=CC=C5)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.